molecular formula C7H12O2 B14312055 (5S)-5-methyloxepan-2-one

(5S)-5-methyloxepan-2-one

Cat. No.: B14312055
M. Wt: 128.17 g/mol
InChI Key: VNXMFQWTDCWMDQ-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-methyloxepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ester. This reaction can be catalyzed by acids or bases, depending on the specific conditions required. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as Lewis acids to promote the cyclization reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-methyloxepan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxepane ring into more saturated compounds.

    Substitution: The methyl group and other positions on the ring can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce more saturated oxepane derivatives.

Scientific Research Applications

(5S)-5-methyloxepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-5-methyloxepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-methyloxepan-2-one: The enantiomer of (5S)-5-methyloxepan-2-one, differing only in the spatial arrangement of the methyl group.

    Oxepane: The parent compound without the methyl substitution.

    Tetrahydropyran: A six-membered ring analog with similar chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in organic reactions and for developing enantioselective synthesis methods.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(5S)-5-methyloxepan-2-one

InChI

InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

VNXMFQWTDCWMDQ-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCC(=O)OCC1

Canonical SMILES

CC1CCC(=O)OCC1

Origin of Product

United States

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